molecular formula C8H8F3NO2S B13620203 5-Methanesulfonyl-2-(trifluoromethyl)aniline

5-Methanesulfonyl-2-(trifluoromethyl)aniline

Cat. No.: B13620203
M. Wt: 239.22 g/mol
InChI Key: UTBRTHNIBRUMFT-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3NO2S It is characterized by the presence of a methanesulfonyl group and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methanesulfonyl-2-(trifluoromethyl)aniline typically involves the introduction of the methanesulfonyl and trifluoromethyl groups onto an aniline ring. One common method involves the sulfonation of 2-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methanesulfonyl-2-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methanesulfonyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methanesulfonyl-2-(trifluoromethyl)aniline is unique due to the specific positioning of the methanesulfonyl and trifluoromethyl groups on the aniline ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers .

Properties

Molecular Formula

C8H8F3NO2S

Molecular Weight

239.22 g/mol

IUPAC Name

5-methylsulfonyl-2-(trifluoromethyl)aniline

InChI

InChI=1S/C8H8F3NO2S/c1-15(13,14)5-2-3-6(7(12)4-5)8(9,10)11/h2-4H,12H2,1H3

InChI Key

UTBRTHNIBRUMFT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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